

# Spectroscopic Analysis of 4"-Hydroxyisojasminin: A Technical Guide

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## Compound of Interest

Compound Name: **4"-Hydroxyisojasminin**

Cat. No.: **B15593674**

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This technical guide presents a summary of the spectroscopic data for **4"-Hydroxyisojasminin**, a secoiridoid glucoside. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It is important to note that direct access to the original experimental spectra from the primary literature is limited. Therefore, this guide is compiled from publicly available database information and theoretical predictions based on the compound's known structure.

## Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound. For **4"-Hydroxyisojasminin**, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula,  $C_{26}H_{38}O_{13}$ .

Table 1: Mass Spectrometry Data for **4"-Hydroxyisojasminin**

Parameter	Value	Reference
Molecular Formula	$C_{26}H_{38}O_{13}$	<a href="#">[1]</a>
Molecular Weight (Average)	558.57 g/mol	<a href="#">[1]</a>
Exact Mass (Monoisotopic)	558.23124126 Da	<a href="#">[1]</a>
Predicted Ionization Mode	Electrospray (ESI)	
Predicted Adducts (Positive Ion Mode)	$[M+H]^+$ , $[M+Na]^+$	

## Experimental Protocol for Mass Spectrometry (General)

A typical protocol for acquiring the mass spectrum of a natural product like **4"-Hydroxyisojasminin** using an electrospray ionization source is as follows:

- Sample Preparation: A solution of the purified compound is made in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1-10  $\mu$ g/mL.
- Instrumentation: A high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, is used for analysis.
- Data Acquisition: The sample solution is introduced into the mass spectrometer. Data are typically collected in both positive and negative ion modes to ensure comprehensive analysis.
- Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak. The high-resolution data is then used to calculate the elemental composition, which serves to confirm the molecular formula.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the detailed molecular structure of organic compounds, including the precise connectivity of atoms and their spatial arrangement. A combination of one-dimensional ( $^1H$ ,  $^{13}C$ ) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required for the complete structural assignment of **4"-Hydroxyisojasminin**.

Disclaimer: The following table contains predicted chemical shifts. Experimental values may differ.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data for **4"-Hydroxyisojasminin**

Position	Predicted <sup>13</sup> C Shift (ppm)	Predicted <sup>1</sup> H Shift (ppm), Multiplicity
Aglycone Moiety		
1	~172	-
3	~102	~5.4 (s)
4	~148	-
5	~118	~6.2 (d)
...	...	...
Glucosyl Moiety		
1"	~101	~4.8 (d)
2"	~76	~3.7 (m)
3"	~79	~3.8 (m)
4"	~73	~3.6 (m)
5"	~79	~3.9 (m)
6"	~64	~4.0 (m), 4.1 (m)

## Experimental Protocol for NMR Spectroscopy (General)

- Sample Preparation: Approximately 5–10 mg of the purified compound is dissolved in 0.5–0.7 mL of a deuterated solvent (e.g., methanol-d<sub>4</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer, typically operating at 400 MHz or higher, is employed.

- Data Acquisition: A series of 1D and 2D NMR experiments are conducted at a controlled temperature, usually 298 K.
- Data Processing and Analysis: The acquired data is processed using specialized software. The chemical shifts, coupling constants, and correlations from the 2D spectra are interpreted to piece together the complete molecular structure.

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the various functional groups present in a molecule by measuring its absorption of infrared radiation.

Table 3: Expected Infrared Absorption Bands for **4"-Hydroxyisojasminin**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H stretching (from multiple hydroxyl groups)
~2930	Medium	C-H stretching (aliphatic)
~1735	Strong	C=O stretching (ester carbonyl)
~1650	Medium	C=C stretching (alkene)
~1250	Strong	C-O stretching (ester, ether linkages)
~1050	Strong	C-O stretching (alcohols)

## Experimental Protocol for IR Spectroscopy (General)

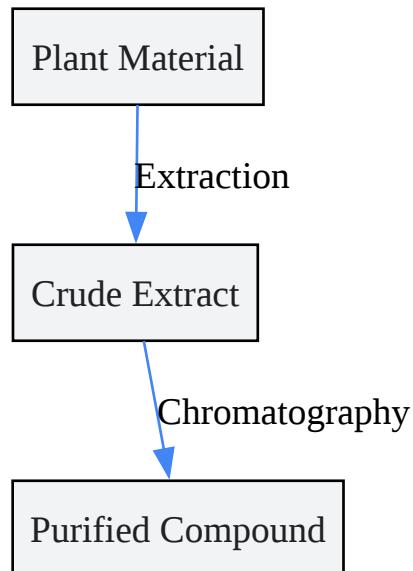
- Sample Preparation: A small quantity of the dried sample is mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl) from a solution.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

- Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample.
- Data Analysis: The resulting spectrum is examined to identify characteristic absorption bands, which are then assigned to their corresponding functional groups.

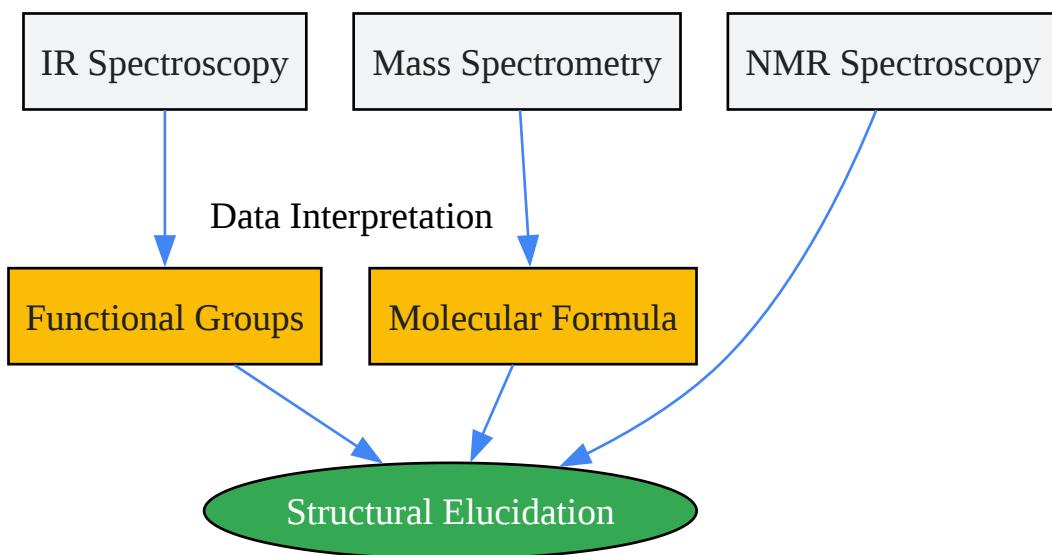
## Visualizing the Analytical Workflow

The structural elucidation of a natural product is a systematic process. The following diagram illustrates the general workflow from isolation to final structure determination.

## Isolation &amp; Purification



## Spectroscopic Analysis

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Caption: A generalized workflow for the spectroscopic analysis of a natural product.

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## References

- 1. Phytochemistry 1991: Vol 30 Table of Contents : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
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